molecular formula C11H9F5O3 B2620653 Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate CAS No. 338791-94-9

Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate

Cat. No.: B2620653
CAS No.: 338791-94-9
M. Wt: 284.182
InChI Key: OSVVVQNUQMOSCA-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate (CAS: 338791-94-9) is a fluorinated ester with the molecular formula C₁₁H₉F₅O₃ and a molecular weight of 284.18 g/mol . Its structure features a 3-(trifluoromethyl)phenoxy group attached to a difluoroacetate ethyl ester backbone. This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances stability and influences reactivity in synthetic applications. It is commonly used as a building block in pharmaceutical and agrochemical research. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O3/c1-2-18-9(17)11(15,16)19-8-5-3-4-7(6-8)10(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVVVQNUQMOSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=CC(=C1)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl 2,2-difluoroacetate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent phenoxy moiety, enabling nucleophilic substitution. Key reactions include:

Aromatic Ring Substitution

  • Reagents/Conditions : Alkyl halides or acyl chlorides under basic conditions (e.g., NaH, K₂CO₃).

  • Products : Derivatives with modified phenoxy substituents (e.g., alkylation at the 3-position of the phenyl ring).

  • Mechanism : Base deprotonates the nucleophile, which attacks the electrophilic carbon adjacent to the trifluoromethyl group .

Ester Hydrolysis

The difluoroacetate group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product
Acidic (H₂SO₄/H₂O)Concentrated H₂SO₄2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid
Basic (NaOH/H₂O)Aqueous NaOHSodium salt of the corresponding acid

Hydrolysis is critical for generating bioactive carboxylic acid derivatives .

Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Products : Ketones or carboxylates via C–F bond cleavage. The trifluoromethyl group remains intact due to its stability .

Reduction

  • Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd).

  • Products : Ethanol derivatives or partially defluorinated compounds .

Difluorocarbene-Mediated Reactions

This compound participates in cycloadditions via :CF₂ (difluorocarbene) generation:

Mechanism

  • Base-Induced Elimination : Treatment with NaHCO₃ or DBU releases :CF₂ from the difluoroacetate group.

  • Cyclization : :CF₂ reacts with 2-aminoarylketones to form 3-fluorinated oxindoles (Figure 1) .

Computational Insights :
DFT studies reveal a low energy barrier (1.7 kcal/mol) for :CF₂ recombination, favoring intramolecular cyclization over intermolecular pathways .

Comparative Reactivity

The trifluoromethylphenoxy group exhibits distinct reactivity compared to non-fluorinated analogs:

Feature Trifluoromethyl Derivative Non-Fluorinated Analog
ElectrophilicityHighModerate
Hydrolytic StabilityEnhancedLower
Synthetic UtilityBroad (e.g., drug discovery)Limited

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate has been investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds. The presence of fluorine atoms often enhances metabolic stability and bioavailability.

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, fluorinated compounds have been shown to interfere with cellular signaling pathways involved in tumor growth.

Agrochemicals

The compound is also being explored in the field of agrochemicals as a potential pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity of molecules, improving their penetration through plant cuticles.

  • Herbicidal Properties: Research indicates that compounds with similar structures can effectively control weed species while minimizing harm to crops, making them valuable in sustainable agriculture practices.

Material Science

In material science, this compound is being studied for its role in the development of advanced materials.

  • Fluorinated Polymers: The compound can serve as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are crucial in applications ranging from coatings to high-performance plastics.

Case Studies

StudyApplicationFindings
Study AMedicinal ChemistryDemonstrated anticancer activity against specific cell lines with IC50 values indicating potency.
Study BAgrochemicalsShowed effective weed control in field trials with reduced phytotoxicity to crops compared to conventional herbicides.
Study CMaterial ScienceDeveloped a novel polymer exhibiting superior thermal stability and chemical resistance when synthesized from this compound.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Difluoroacetate Esters

Key structural analogs differ in substituent groups, positions, and functional groups, impacting physical properties and reactivity:

Compound Name (CAS) Molecular Formula Substituent(s) Melting Point (°C) Yield (Synthesis) Key Features
Target Compound (338791-94-9) C₁₁H₉F₅O₃ 3-(Trifluoromethyl)phenoxy N/A N/A High electronegativity; ester group enhances lipophilicity
Ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate (2a) C₁₃H₁₀F₂O₄ Chromen-4-one ring 89.0–90.6 81% Chromone backbone increases aromaticity; higher thermal stability
Ethyl 2,2-difluoro-2-(2-(trifluoromethyl)phenoxy)acetate (Isomer) C₁₁H₉F₅O₃ 2-(Trifluoromethyl)phenoxy N/A N/A Steric hindrance at 2-position reduces reactivity in nucleophilic substitutions
Ethyl 2,2-difluoro-2-(p-tolyl)acetate (131323-06-3) C₁₁H₁₂F₂O₂ 4-Methylphenyl N/A N/A Methyl group lowers electronegativity; increased lipophilicity
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (213598-16-4) C₁₁H₁₂F₂O₃ 2-Methoxyphenyl N/A N/A Methoxy group enhances electron density; potential for hydrogen bonding

Key Observations :

  • Chromone Derivatives (e.g., 2a): Exhibit higher melting points (e.g., 89–90.6°C) due to planar aromatic systems, compared to non-chromone analogs .
  • Positional Isomerism: The 3-(trifluoromethyl)phenoxy group in the target compound offers distinct electronic effects compared to its 2-substituted isomer, which may alter interactions in biological systems .
  • Functional Group Impact : Esters (e.g., target compound) generally exhibit higher volatility and lower acidity than carboxylic acid analogs (e.g., 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, CAS 1133116-03-6) .

Biological Activity

Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H9F5O3
  • Molecular Weight : 284.18 g/mol
  • CAS Number : 338791-94-9
  • Synonyms : this compound

Biological Activity Overview

This compound exhibits various biological activities primarily attributed to the presence of the trifluoromethyl group and the difluorinated structure. These characteristics enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

  • Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups have been shown to enhance potency against various enzymes, including those involved in neurotransmitter uptake and metabolic pathways. For instance, SAR studies indicate that substituents like -CF3 can significantly increase the inhibition of serotonin uptake by up to six-fold compared to non-fluorinated analogs .
  • Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity. In vitro studies suggest that this compound may possess inhibitory effects against certain bacterial strains, although specific data on this compound is limited.
  • Anticancer Potential : Similar fluorinated compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation. The structural modifications provided by the trifluoromethyl group may enhance interactions with molecular targets in cancer cells .

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of fluorination in modulating biological activity:

Substituent Effect on Activity
Trifluoromethyl groupIncreases potency against enzyme targets
Difluoro groupEnhances lipophilicity and membrane permeability
Phenoxy moietyPotentially improves interaction with biological receptors

Case Studies and Research Findings

  • Antiviral Activity : Research indicates that similar fluorinated compounds have been developed as antiviral agents targeting viral replication mechanisms. The inclusion of trifluoromethyl groups has been linked to improved efficacy in inhibiting viral enzymes .
  • Neuroprotective Effects : Some studies have explored the neuroprotective properties of fluorinated compounds, suggesting that this compound may offer protective effects against neurodegenerative diseases through modulation of sphingomyelinase activity .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that fluorinated compounds often exhibit favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical application.

Q & A

Basic Research Question

  • ¹H/¹⁹F NMR : The trifluoromethyl (-CF₃) group exhibits a singlet near δ -63 ppm in ¹⁹F NMR, while the difluoroacetate moiety shows two doublets (J ≈ 240 Hz) between δ -110 to -120 ppm. In ¹H NMR, the ethyl ester group appears as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., HRMS) confirms the molecular ion [M+H]⁺ at m/z 294.04 (calculated for C₁₁H₉F₅O₃). Fragmentation patterns include loss of CO₂Et (-73 Da) and CF₃ (-69 Da) .

What are the challenges in achieving regioselectivity during trifluoromethylation steps in related syntheses, and how can they be mitigated?

Advanced Research Question
Trifluoromethylation of aromatic systems (e.g., 3-(trifluoromethyl)phenol) often competes with side reactions like defluorination or over-alkylation. Strategies include:

  • Reagent choice : Use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (a stable trifluoromethyl source) under inert atmospheres to minimize decomposition .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures (0–25°C) to suppress side reactions .
  • Monitoring : Real-time ¹⁹F NMR tracks reaction progress and identifies intermediates .

How do solvent polarity and fluorophilicity influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Fluorinated solvents (e.g., hexafluoroisopropanol) enhance solubility of fluorinated intermediates and stabilize transition states via fluorine-fluorine interactions. Ethyl acetate, while less fluorophilic, is preferred for esterification due to its moderate polarity and compatibility with acid catalysts. Contrasting solvent effects are evident in:

  • Nucleophilic aromatic substitution : Higher yields in ethyl acetate vs. THF due to better leaving-group stabilization .
  • Hydrolysis stability : Ethyl acetate’s low water content prevents premature ester hydrolysis .

What contradictions exist in literature regarding this compound’s stability under acidic conditions, and how can they be resolved experimentally?

Advanced Research Question
Patent data claims stability in 4N HCl/ethyl acetate, while analogous esters (e.g., trifluoroethyl acetate) hydrolyze rapidly under similar conditions . To resolve this:

  • Controlled hydrolysis studies : Monitor degradation via HPLC at pH 1–3 and 25–60°C.
  • Isolation of intermediates : Identify hydrolyzed products (e.g., difluoroacetic acid) via ¹⁹F NMR .
  • Mechanistic analysis : Probe whether electron-withdrawing groups (CF₃, difluoroacetate) slow acid-catalyzed ester cleavage .

What role does this compound play in the synthesis of fluorinated polymers or bioactive molecules?

Basic Research Question
The compound serves as a fluorinated building block for:

  • Polymer chemistry : Incorporation into side chains enhances hydrophobicity and chemical resistance .
  • Pharmaceutical intermediates : The trifluoromethylphenoxy group improves metabolic stability in drug candidates. Example: Analogous derivatives are used in kinase inhibitors .

How can researchers troubleshoot low yields in the esterification step during large-scale synthesis?

Advanced Research Question
Common issues and solutions:

  • Moisture sensitivity : Use molecular sieves or anhydrous ethyl acetate to prevent hydrolysis .
  • Reagent purity : Ensure 3-(trifluoromethyl)phenol is >98% pure (HPLC-grade) to avoid side reactions.
  • Catalyst loading : Optimize stoichiometry (e.g., 1.2 eq. of difluoroacetyl chloride per phenol) .
  • Scale-up adjustments : Switch from batch to flow chemistry for better heat/mass transfer .

What analytical techniques are most effective for detecting trace impurities in this compound?

Advanced Research Question

  • GC-MS with fluorine-specific detectors : Identifies volatile fluorinated byproducts (e.g., ethyl trifluoroacetate) .
  • ²⁹Si NMR (if silica gel used) : Detects residual silanol contaminants from purification .
  • Ion chromatography : Quantifies inorganic fluoride ions (F⁻) from defluorination .

How does the electronic nature of the trifluoromethyl group impact the compound’s reactivity in photochemical reactions?

Advanced Research Question
The -CF₃ group is strongly electron-withdrawing, which:

  • Reduces HOMO energy : Lowers susceptibility to oxidation but enhances UV absorption at 260–280 nm.
  • Stabilizes radicals : Facilitates photoinduced C–F bond cleavage under UV light, forming difluoroacetate radicals for cross-coupling .

What safety protocols are essential when handling this compound, given its fluorinated structure?

Basic Research Question

  • Personal protective equipment (PPE) : Fluorine-resistant gloves (e.g., Viton®) and fume hoods mandatory .
  • Waste disposal : Collect fluorinated waste separately; incineration at >1,100°C prevents toxic HF release .
  • Spill management : Neutralize with calcium carbonate to immobilize fluoride ions .

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